Caprine

Description

Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).

L-Norleucine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

NORLEUCINE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

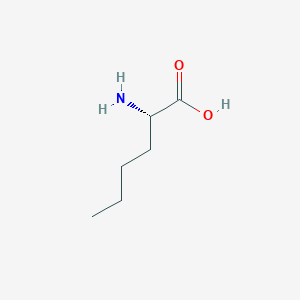

An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883362 | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12 mg/mL at 25 °C | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

327-57-1 | |

| Record name | Caprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Norleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pathogenesis of Caprine Arthritis Encephalitis Virus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caprine Arthritis Encephalitis Virus (CAEV), a small ruminant lentivirus, establishes a persistent, lifelong infection in goats, leading to chronic inflammatory diseases, primarily manifesting as arthritis in adults and encephalitis in kids. The pathogenesis of CAEV is intricately linked to its tropism for monocytes and macrophages, which serve as the principal viral reservoirs. Following infection, the virus integrates its genome into the host cell's DNA, establishing a provirus that can remain latent. Upon differentiation of infected monocytes into macrophages, viral replication is activated, leading to the production of new virions and the establishment of localized inflammatory responses in target tissues such as the synovium, central nervous system (CNS), lungs, and mammary glands. The ensuing immunopathology is not a direct result of viral cytopathic effects but rather a consequence of the host's own immune response to the persistent viral presence. This guide provides a detailed overview of the molecular and cellular mechanisms underlying CAEV pathogenesis, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Viral Life Cycle and Cellular Tropism

CAEV, a member of the Retroviridae family, is an enveloped RNA virus. The viral life cycle begins with the attachment of the viral envelope glycoprotein (Env) to specific receptors on the surface of target cells, primarily monocytes and macrophages.[1] Following fusion and entry, the viral RNA is reverse-transcribed into double-stranded DNA, which is then integrated into the host cell's genome, forming a provirus.[1] The virus can remain in a latent state within circulating monocytes, effectively evading the host immune system.[1]

Viral gene expression and replication are significantly enhanced upon the maturation of monocytes into macrophages.[1] This differentiation-dependent replication is a key feature of CAEV pathogenesis, leading to a "Trojan horse" mechanism of dissemination to various tissues. While monocytes and macrophages are the primary targets, evidence suggests that other cell types, including epithelial cells of the intestine, renal tubules, and thyroid follicles, as well as cells lining blood vessels in the brain and synovium, may also support viral replication to a lesser extent.[2][3]

Host Immune Response and Immunopathology

CAEV infection elicits a robust and persistent humoral and cell-mediated immune response; however, this response is largely non-protective and contributes significantly to the pathology of the disease.[4] The chronic inflammation seen in CAEV-associated arthritis is characterized by the infiltration of lymphocytes, macrophages, and plasma cells into the synovial tissues.[5] This inflammatory response is thought to be a major driver of the clinical signs.[5]

Quantitative Data in CAEV Pathogenesis

The following tables summarize key quantitative data from studies on CAEV pathogenesis, providing insights into viral load, cytokine responses, and cellular changes.

Table 1: Viral Load in CAEV-Infected Goats

| Sample Type | Assay | Viral Load Measurement | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Semi-quantitative nested PCR | Up to 17 infected cells / 106 PBMCs after reactivation | [8] |

| Synovial Fluid | Not specified | Not specified | |

| Mammary Gland | In situ hybridization | Presence of viral transcripts in inflamed tissue | [2][3] |

| Central Nervous System | In situ hybridization | Presence of viral transcripts in inflamed tissue | [2][3] |

Table 2: Cytokine Dysregulation in CAEV Infection

| Cytokine | Sample Type | Method | Observation | Reference |

| Interleukin-16 (IL-16) | Synovial Fluid | ELISA | Higher concentration in infected vs. control goats | [1][9] |

| IL-16 | Serum | ELISA | Higher concentration in infected vs. control goats | [1][9] |

| IL-16 | PBMC Supernatant | ELISA | Higher concentration in infected vs. control goats | [1][9] |

| Interleukin-8 (IL-8) | Cultured Macrophages | RNA slot blot | Increased constitutive mRNA expression | [5][10][11] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Cultured Macrophages | RNA slot blot | Increased constitutive mRNA expression | [5][10][11] |

| Transforming Growth Factor-β1 (TGF-β1) | Cultured Macrophages | RNA slot blot | Decreased mRNA expression | [5][10] |

| Tumor Necrosis Factor-α (TNF-α) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |

| Interleukin-1β (IL-1β) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |

| Interleukin-6 (IL-6) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |

| Interleukin-12 p40 (IL-12 p40) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |

| Interferon-γ (IFN-γ) | PBMCs | RT-PCR | Dominant in asymptomatic goats | [12] |

| Interleukin-4 (IL-4) | PBMCs | RT-PCR | Dominant in arthritic goats | [12] |

| TNF-α | Macrophage Supernatant | Assay | Peak values of 420 ± 28 to 530 ± 32 pg/mL in control cells after LPS stimulation; significantly lower in infected cells. | [13] |

| IL-6 | Macrophage Supernatant | Assay | Peak values of 70 ± 27 to 93 ± 29 pg/mL in control cells after LPS stimulation; significantly lower in infected cells. | [13] |

Table 3: Cellular Immune Profile in CAEV-Infected Goats

| Cell Population | Method | Observation in Infected Goats | Reference |

| Monocytes | Flow Cytometry | Significant reduction in proportion (5.98% vs. 9.92% in controls) | [6] |

| CD4+ T lymphocytes | Flow Cytometry | Decreased proportion (approaching significance) | [6] |

| CD8+ T lymphocytes | Flow Cytometry | Slight increase in proportion | [6] |

| γδ T cells | Flow Cytometry | Significantly elevated level | [6] |

| Macrophages in Synovial Fluid | Autoradiography | 3- to 6-fold increase in dividing macrophages | [14] |

Key Signaling Pathways in CAEV Pathogenesis

The interaction of CAEV with its target cells, particularly macrophages, leads to the dysregulation of intracellular signaling pathways, which in turn drives the chronic inflammatory state.

JAK/STAT Pathway in CAEV LTR Activation

Interferon-gamma (IFN-γ), a key cytokine in the cellular immune response, activates the CAEV long terminal repeat (LTR), the promoter region of the viral genome. This activation is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, a gamma-activated site (GAS) element within the CAEV LTR binds to a STAT1-like factor upon IFN-γ stimulation in monocytic cells.[15] This interaction is crucial for the IFN-γ-mediated enhancement of viral gene expression.[15]

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. researchgate.net [researchgate.net]

- 3. Pathogenesis of this compound arthritis encephalitis virus. Cellular localization of viral transcripts in tissues of infected goats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial multi-target approach shows importance of improved this compound arthritis-encephalitis virus control program in Russia for hobbyist goat farms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound arthritis encephalitis virus dysregulates the expression of cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in the leukocyte phenotype profile of goats infected with the this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound arthritis-encephalitis virus infection on expression of interleukin-16 in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Type 1 and type 2 cytokine gene expression by viral gp135 surface protein-activated T lymphocytes in this compound arthritis-encephalitis lentivirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokine production in vitro by macrophages of goats with this compound arthritis-encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased macrophage division in the synovial fluid of goats infected with this compound arthritis-encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanisms of Caprine Retrovirus Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transmission mechanisms of caprine retroviruses, with a primary focus on the this compound Arthritis Encephalitis Virus (CAEV). The document details the principal routes of viral spread, presents quantitative data on transmission rates, outlines experimental protocols for CAEV detection, and illustrates key biological pathways involved in the infection process.

Introduction to this compound Arthritis Encephalitis Virus (CAEV)

This compound Arthritis Encephalitis Virus (CAEV) is a small ruminant lentivirus belonging to the Retroviridae family. It is the etiological agent of this compound arthritis encephalitis, a persistent and progressive inflammatory disease in goats. The infection can manifest in several forms, including polyarthritis, mastitis, pneumonia, and encephalomyelitis. While many infected animals remain asymptomatic carriers, they serve as a continuous source of transmission within and between herds, posing a significant challenge to goat health and productivity worldwide. Understanding the mechanisms of CAEV transmission is paramount for the development of effective control strategies and therapeutic interventions.

Mechanisms of CAEV Transmission

CAEV transmission occurs through both vertical and horizontal routes. The virus is primarily found in monocytes and macrophages, and its transmission is largely mediated by the transfer of infected cells in bodily fluids.

Vertical Transmission

Vertical transmission, primarily through the ingestion of infected colostrum and milk, is the most significant route of CAEV spread to kids.[1][2][3][4][5][6][7][8] Virus-infected macrophages are present in the milk and colostrum of infected does and are absorbed intact by the kid's gastrointestinal mucosa.[2] While less common, in-utero transmission has been documented, with studies indicating a low frequency of transplacental infection.[4][9] One study reported that 1.4% of kids born to seropositive dams tested positive for CAEV before colostrum intake, suggesting prenatal transmission.[9]

Horizontal Transmission

Horizontal transmission occurs through direct contact with infected animals and their secretions. Prolonged close contact is often necessary for efficient transmission.[3][10] The virus can be spread through respiratory secretions, and shared environments with high stock density can increase the risk of transmission.[1] Iatrogenic transmission through contaminated equipment such as needles, dehorners, and tattooing instruments is also a recognized route of spread.[6][8] Milking equipment can also contribute to the spread of the virus within a herd.[8]

Sexual Transmission

The role of sexual transmission in the spread of CAEV is less clear. While CAEV proviral DNA has been detected in the semen of infected bucks, demonstrating the potential for sexual transmission, studies have not conclusively shown it to be a significant route of natural infection.[11][12]

Quantitative Data on CAEV Transmission and Prevalence

The prevalence of CAEV infection varies significantly depending on the breed, geographical location, and management practices. Dairy goat breeds generally show a higher seroprevalence than meat or fiber breeds.[2]

| Parameter | Region/Breed | Prevalence/Transmission Rate | Notes | Citation(s) |

| Seroprevalence | High-income economies (Canada, Norway, France, US) | >65% in dairy goats | Widespread in dairy goat breeds. | [2] |

| Midwestern US Herds | Varies by breed: Alpine, Saanen, LaMancha, Nubian, Toggenburg show higher odds ratios compared to meat breeds. | 3488 goats from 57 herds sampled. | [13] | |

| Hungary | Herd True Prevalence: 29.1% | Within-herd prevalence in infected herds: 58%. | [14] | |

| Selangor, Malaysia | 8.42% (True Prevalence) | Lower prevalence compared to many Western countries. | [15] | |

| Vertical Transmission (In-utero) | General | <3.8% | Based on a study of 26 kids from seropositive dams. | [4] |

| 1.4% | Based on a study of 283 newborn kids tested before colostrum intake. | [9] | ||

| Vertical Transmission (Postnatal) | Kids of positive dams fed heat-treated colostrum | 23% tested positive | Suggests other routes of transmission are also significant. | [8] |

| Horizontal Transmission | Milking line | High percentage became infected in less than 10 months | When uninfected does were milked with infected does. | [3][10] |

| Prolonged direct contact | Necessary for transmission under non-dairy conditions | Transmission was demonstrated after over 12 months of contact. | [3][10] |

Experimental Protocols for CAEV Detection

Accurate diagnosis of CAEV infection is crucial for control programs. The most common diagnostic methods include Enzyme-Linked Immunosorbent Assay (ELISA), Agar Gel Immunodiffusion (AGID), and Polymerase Chain Reaction (PCR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and specific method for detecting anti-CAEV antibodies in serum and milk.[11][16][17][18]

Protocol for CAEV Antibody Detection in Goat Serum:

-

Antigen Coating: Coat microtiter plate wells with a purified CAEV antigen (e.g., recombinant p28 or gp135) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA). Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add diluted goat serum samples (typically 1:20 to 1:100 in blocking buffer) to the wells. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Conjugate Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-goat IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Interpretation: The optical density (OD) of the samples is compared to the OD of the positive and negative controls to determine the antibody status.

Agar Gel Immunodiffusion (AGID)

The AGID test is a specific but less sensitive method for detecting anti-CAEV antibodies.[19][20][21]

Protocol for AGID Test:

-

Gel Preparation: Prepare a 1% agarose gel in a suitable buffer (e.g., borate buffer, pH 8.6) and pour it into a petri dish to a depth of about 5 mm.

-

Well Pattern: Cut a pattern of wells in the solidified gel, typically a central well surrounded by six peripheral wells.

-

Reagent Loading:

-

Fill the central well with CAEV antigen (e.g., purified viral lysate).

-

Fill three of the peripheral wells with positive control serum.

-

Fill the remaining three peripheral wells with the test sera.

-

-

Incubation: Incubate the plate in a humid chamber at room temperature for 24-48 hours.

-

Reading and Interpretation: Examine the gel for the presence of precipitin lines between the antigen and serum wells. A line of identity between a test serum and the positive control serum indicates a positive result.

Nested Polymerase Chain Reaction (PCR)

Nested PCR is a highly sensitive method for detecting CAEV proviral DNA in various samples, including blood, milk, and tissues.[22][23][24][25][26]

Protocol for Double-Nested PCR for CAEV Proviral DNA:

-

DNA Extraction: Extract genomic DNA from peripheral blood mononuclear cells (PBMCs), milk somatic cells, or tissue samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

First Round PCR:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the outer primer pair targeting a conserved region of the CAEV genome (e.g., gag or pol gene).

-

Add the extracted DNA template to the master mix.

-

Perform the first round of PCR amplification using a thermal cycler with an appropriate cycling profile (e.g., initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step).

-

-

Second Round (Nested) PCR:

-

Prepare a new PCR master mix containing the inner primer pair, which targets a region within the amplicon of the first PCR.

-

Use a small volume of the first-round PCR product as the template for the second round.

-

Perform the second round of PCR amplification with a similar cycling profile as the first round.

-

-

Agarose Gel Electrophoresis:

-

Run the second-round PCR products on a 1.5-2% agarose gel stained with a DNA-intercalating dye (e.g., ethidium bromide).

-

Include a DNA ladder to determine the size of the amplicons.

-

-

Visualization and Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for CAEV proviral DNA.

Key Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for CAEV Entry into Macrophages

While the specific receptors for CAEV have not been definitively identified, evidence from related lentiviruses suggests that entry into macrophages may involve C-type lectin receptors such as the Mannose Receptor and DC-SIGN, as well as Fc receptors. The entry process is thought to be a multi-step event involving receptor binding, membrane fusion, and internalization, often through clathrin-mediated endocytosis.

Caption: Putative signaling pathway for CAEV entry into a macrophage.

CAEV Replication and LTR Activation Pathway

Following entry and reverse transcription, the CAEV provirus integrates into the host cell genome. Viral replication is closely linked to the maturation of the host monocyte into a macrophage. Cytokines such as Interferon-gamma (IFN-γ) can activate the viral long terminal repeat (LTR), leading to the transcription of viral genes. This process involves the activation of host cell transcription factors, including STAT1, c-Jun, and c-Fos.[27][28][29][30][31][32][33] The viral Tat protein also plays a crucial role in trans-activating the LTR, leading to efficient viral replication.[34]

Caption: Simplified pathway of CAEV LTR activation and replication.

Experimental Workflow for CAEV Diagnosis

The following diagram illustrates a typical workflow for the diagnosis of CAEV infection in a goat herd, incorporating serological and molecular methods.

Caption: Diagnostic workflow for the detection of CAEV infection.

Conclusion

The transmission of this compound Arthritis Encephalitis Virus is a multifaceted process, with the ingestion of infected colostrum and milk being the primary route of infection for young animals. Horizontal transmission through direct contact and contaminated materials also plays a significant role in the spread of the virus within a herd. While sexual transmission is possible, its epidemiological significance appears to be limited. Effective control of CAEV relies on accurate and early diagnosis, coupled with strict management practices aimed at preventing transmission, particularly from infected does to their offspring. Further research into the specific molecular interactions between CAEV and its host cells will be crucial for the development of novel antiviral therapies and more effective vaccines.

References

- 1. farmhealthonline.com [farmhealthonline.com]

- 2. This compound Arthritis and Encephalitis - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]

- 3. Transmission and control of this compound arthritis-encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Risk factors for transmission and methods for control of this compound arthritis-encephalitis virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAE (this compound arthritis encephalitis) | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 7. Nucleotide sequence analysis of the long terminal repeat of integrated this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Arthritis Encephalitis Virus (CAEV) - Goat Journal [goatjournal.iamcountryside.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. The risk of small ruminant lentivirus (SRLV) transmission with reproductive biotechnologies: state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ensv.dz [ensv.dz]

- 12. Transmission of small ruminant lentiviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "The Current Prevalence of this compound Arthritis-Encephalitis Virus in Midw" by Bradley Todd Jones [digitalcommons.unl.edu]

- 14. Bayesian Estimation of the True Prevalence of this compound Arthritis Encephalitis in Hungarian Goat Herds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Seroprevalence of small ruminant this compound arthritis encephalitis lentivirus among goats from selected small ruminant farms in Selangor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The development and evaluation of an ELISA for the detection of antibodies to this compound arthritis-encephalitis virus in goat sera [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of ELISA for detection of antibodies to CAEV in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Arthritis Encephalitis Virus ELISA Kit Development - BioVenic [diag.biovenic.com]

- 19. Diagnostic tests for this compound arthritis-encephalitis virus (CAEV) infection [rarediseasesjournal.com]

- 20. agriculture.gov.au [agriculture.gov.au]

- 21. The Biology of the Goat [goatbiology.com]

- 22. Double-nested polymerase chain reaction for detection of this compound arthritis-encephalitis virus proviral DNA in blood, milk, and tissues of infected goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Duplex nested-PCR for detection of small ruminant lentiviruses | Brazilian Journal of Microbiology [elsevier.es]

- 24. DNA extraction and Nested PCR [protocols.io]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activation of this compound arthritis-encephalitis virus long terminal repeat by gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. researchgate.net [researchgate.net]

- 31. Members of the AP-1 Family, c-Jun and c-Fos, Functionally Interact with JC Virus Early Regulatory Protein Large T Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Transcription factor Jun - Wikipedia [en.wikipedia.org]

- 33. The nuclear protooncogenes c-jun and c-fos as regulators of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The CAEV tat gene trans-activates the viral LTR and is necessary for efficient viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Characterization of Novel Caprine Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of veterinary virology is in a constant state of discovery, with new pathogens emerging and known viruses evolving. In recent years, significant advancements in molecular techniques have enabled the identification and characterization of several novel viruses affecting caprine populations worldwide. These discoveries are critical for developing accurate diagnostics, effective vaccines, and targeted antiviral therapies to safeguard animal health, ensure food security, and understand the potential for zoonotic transmission. This technical guide provides an in-depth overview of the molecular characterization of recently identified this compound viruses, with a focus on their genomic features, the experimental protocols for their identification, and the logical frameworks for their analysis.

Newly Characterized this compound Viruses: A Comparative Overview

Several novel viruses have been recently isolated and characterized from goats, often associated with clinical signs such as diarrhea, respiratory disease, and arthritis. This section summarizes the key molecular features of some of these newly identified pathogens in a comparative table.

Table 1: Molecular Data of Novel this compound Viruses

| Virus Name | Virus Family | Genome Size (bp) | Key Proteins and Functions | Geographic Origin of Novel Strain(s) | Associated Clinical Signs | Reference |

| This compound Bocaparvovirus (CapBOV-SWUN) | Parvoviridae | 5,351 | NS1: Replication initiator, helicase, ATPase; NP1: Accessory protein in replication; VP1: Major capsid protein, determines tropism. | China | Diarrhea | [1][2] |

| This compound Coronavirus (cpCoV) | Coronaviridae | Not specified in abstracts | S (Spike): Receptor binding, fusion; N (Nucleocapsid): RNA packaging; RdRp (RNA-dependent RNA polymerase): Genome replication. | China | Diarrhea, enteric disease | [3] |

| This compound Enterovirus (CEV-JL14) | Picornaviridae | 7,461 | VP1-VP4: Capsid proteins; 2A-2C: Host cell interaction, replication complex formation; 3A-3D: Polyprotein processing, RNA replication. | China | Severe watery diarrhea | [4] |

| This compound Parainfluenza Virus 3 (CPIV3) | Paramyxoviridae | 15,618 | N (Nucleoprotein): Encapsidates viral RNA; P/C/V: Polymerase cofactor and host immune evasion; M (Matrix): Viral assembly; F (Fusion): Membrane fusion; HN (Hemagglutinin-Neuraminidase): Attachment and release; L (Large protein): RNA polymerase. | China | Respiratory disease | [5][6] |

| This compound Astrovirus | Astroviridae | Not specified in abstracts | ORF1a/1b: Non-structural proteins, protease, polymerase; ORF2: Capsid protein. | Hungary | Diarrhea | [7] |

| This compound Tusavirus | Parvoviridae | Not specified in abstracts | NS1: Non-structural protein, replication; VP1: Capsid protein. | Hungary | Diarrhea | [7] |

| This compound CRESS DNA virus | Circoviridae | 2,806 | Rep: Replication-associated protein; Cap: Capsid protein. | Hungary | Diarrhea | [7] |

Experimental Protocols for Molecular Characterization

The identification and characterization of novel viruses rely on a suite of molecular biology techniques. The following sections detail the core experimental protocols employed in the study of new this compound viruses.

Sample Collection and Preparation

-

Sample Types: Fecal swabs or samples, nasal swabs, whole blood, and tissue biopsies (e.g., synovial membrane, lung, mammary gland) are collected from affected animals.[8][9]

-

Storage: Samples are stored at -80°C to preserve viral nucleic acids and integrity.

-

Homogenization: Fecal and tissue samples are homogenized in phosphate-buffered saline (PBS) or viral transport medium.

-

Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant is filtered through a 0.22 µm filter to remove bacteria.

Nucleic Acid Extraction

-

Methodology: Total viral DNA and/or RNA are extracted from the prepared samples using commercially available kits (e.g., QIAamp Viral RNA Mini Kit, DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.[8]

-

Quality Control: The concentration and purity of the extracted nucleic acids are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

Metagenomic Sequencing (Next-Generation Sequencing - NGS)

Metagenomic sequencing is a powerful, unbiased approach to identify all genetic material in a sample, making it ideal for the discovery of novel viruses.

-

Library Preparation: The extracted DNA and/or RNA are used to construct sequencing libraries. For RNA viruses, a reverse transcription step is performed to generate complementary DNA (cDNA). Libraries are prepared using kits that add adapters necessary for sequencing.

-

Sequencing: High-throughput sequencing is performed on platforms such as Illumina or Nanopore.

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are trimmed to remove low-quality bases and adapter sequences.

-

Host Genome Subtraction: Reads are mapped to the host (goat) reference genome, and matching reads are removed.

-

De Novo Assembly: The remaining non-host reads are assembled into contiguous sequences (contigs).

-

Taxonomic Classification: The assembled contigs are compared against viral sequence databases (e.g., NCBI GenBank) using tools like BLASTn and BLASTx to identify viral sequences.

-

PCR-Based Detection and Genome Amplification

Once a candidate viral sequence is identified, PCR-based methods are used for confirmation and to amplify the complete genome.

-

Primer Design: Specific primers are designed based on the sequences of the contigs obtained from metagenomic analysis or based on conserved regions of related viruses.[10]

-

Conventional PCR/RT-PCR: Used to amplify specific regions of the viral genome for confirmation and sequencing. For RNA viruses, reverse transcription PCR (RT-PCR) is employed.

-

Quantitative PCR (qPCR/qRT-PCR): Provides a quantitative measure of the viral load in a sample.[11]

-

Genome Walking/RACE: To obtain the full-length genome sequence, techniques like Rapid Amplification of cDNA Ends (RACE) are used to sequence the 5' and 3' ends of the viral genome.[6]

Phylogenetic Analysis

Phylogenetic analysis is crucial for understanding the evolutionary relationships between the novel virus and other known viruses.

-

Sequence Alignment: The nucleotide or amino acid sequences of the novel virus are aligned with sequences of related viruses obtained from public databases using software like MAFFT or ClustalW.

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference, implemented in software like MEGA or BEAST.[12][13]

-

Interpretation: The position of the novel virus in the phylogenetic tree reveals its evolutionary relationship to other viruses and can help in its classification.[12][13]

Serological Assays

Serological assays are used to detect the host's antibody response to the virus, indicating past or present infection.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Antigen Production: A recombinant viral protein (e.g., capsid protein) is expressed and purified to be used as the antigen.

-

Assay Procedure: The antigen is coated onto a microplate. Goat serum samples are added, and if antibodies against the virus are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a color change in the presence of the enzyme, which can be quantified.[14][15]

-

-

Immunoperoxidase Monolayer Assay (IPMA): This assay is used to detect viral antigens in infected cells. Infected cell monolayers are fixed and incubated with serum from the host. The binding of antibodies is detected using an enzyme-conjugated secondary antibody and a substrate that produces an insoluble colored precipitate.[16]

-

Virus Neutralization Test (VNT): This is the gold standard for detecting neutralizing antibodies. Serial dilutions of serum are incubated with a known amount of virus and then added to susceptible cells. The presence of neutralizing antibodies will prevent the virus from infecting the cells and causing a cytopathic effect.[15][17]

Visualizing Molecular Characterization Workflows and Relationships

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental workflows.

Experimental Workflow for Novel Virus Discovery and Characterization

Caption: Workflow for novel this compound virus discovery and characterization.

Phylogenetic Relationship of a Novel this compound Virus

Caption: Simplified phylogenetic tree of a novel this compound virus.

Logical Flow of an Indirect ELISA for Antibody Detection

Caption: Logical workflow of an indirect ELISA for this compound virus antibodies.

Conclusion

The molecular characterization of novel this compound viruses is a rapidly advancing field that is essential for veterinary medicine and public health. The integration of metagenomics, advanced PCR techniques, and robust serological assays provides a powerful toolkit for researchers and drug development professionals. The data and protocols presented in this guide offer a framework for the investigation of emerging this compound pathogens, ultimately contributing to the development of new diagnostic tools, vaccines, and therapeutic interventions to mitigate their impact on animal health and the agricultural industry. The continued surveillance and detailed molecular characterization of these viruses will be paramount in preventing and controlling future outbreaks.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Novel Bocaparvovirus identified in goats identified in China | KeAi Publishing [keaipublishing.com]

- 3. Discovery of a novel Betacoronavirus 1, cpCoV, in goats in China: The new risk of cross-species transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel enterovirus species identified from severe diarrheal goats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomics analysis reveals heat shock proteins involved in this compound parainfluenza virus type 3 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis on the complete genome of a novel this compound parainfluenza virus 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Molecular detection and characterization of Orf virus from goats in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Characterization of Small Ruminant Lentiviruses Isolated from Polish Goats with Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular characterization of the gag gene of this compound arthritis encephalitis virus from goats in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phylogenetic analysis and reclassification of this compound and ovine lentiviruses based on 104 new isolates: evidence for regular sheep-to-goat transmission and worldwide propagation through livestock trade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. vetmed.ucdavis.edu [vetmed.ucdavis.edu]

- 15. Development and application of a novel indirect ELISA based on recombinant ORFV114 protein for serodiagnosis of Orf virus in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Analysis of this compound Enterovirus Circulating in China during 2016–2021: Evolutionary Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The evaluation of five serological assays in determining seroconversion to peste des petits ruminants virus in typical and atypical hosts - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Frontier of Caprine Health: A Technical Guide to Genomics and Disease Susceptibility

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the intricate world of caprine genomics, offering researchers, scientists, and drug development professionals a detailed roadmap to understanding and combating disease susceptibility in goats. This whitepaper provides an in-depth analysis of the genetic markers, signaling pathways, and experimental protocols at the forefront of veterinary science, aiming to accelerate the development of healthier and more resilient goat herds.

The guide meticulously summarizes the current landscape of this compound genomics, with a strong focus on the genetic underpinnings of resistance and susceptibility to a range of diseases, including scrapie, gastrointestinal nematodes, and pneumonia. By presenting quantitative data in clearly structured tables, the document facilitates easy comparison of genetic markers and their associations with specific diseases across various goat breeds.

Key Genetic Markers and Their Association with Disease Susceptibility in Goats

The following tables consolidate the key genes, genetic markers, and Quantitative Trait Loci (QTLs) that have been identified in relation to disease susceptibility in goats.

| Gene/Marker | Disease/Trait | Genetic Variant/Allele | Goat Breed(s) | Reported Effect |

| PRNP | Scrapie | S146 allele | Alpine | Associated with resistance.[1] |

| K222 allele | Alpine, Toggenburg, La Mancha | Associated with resistance.[1][2] | ||

| M142 allele | Saanen, mixed-breed dairy goats | Associated with extended scrapie incubation time.[3] | ||

| S127 allele | Not specified | Associated with a reduced probability of developing clinical signs of scrapie.[4] | ||

| R143 allele | Gembrong | May have a moderate protective effect against scrapie.[5] | ||

| Q211 allele | Not specified | Associated with scrapie resistance.[5] | ||

| MHC Class II DRB | Johne's Disease | 'p' and 't' alleles (PstI and TaqI RFLPs) | Jamunapari | Associated with resistance.[6] |

| 'P' and 'T' alleles (PstI and TaqI RFLPs) | Jamunapari | Associated with susceptibility.[6] | ||

| Gastrointestinal Nematodes (H. contortus) | DRB1*1101 (expression level) | Boer, Myotonic, Spanish | Higher expression correlated with susceptibility.[3] | |

| IL2 | Gastrointestinal Nematodes | SNP in intron 1 | Saanen, Anglo-Nubian | Associated with resistance. |

| IL13 | Gastrointestinal Nematodes | SNP in intron 3 | Saanen, Anglo-Nubian | Associated with resistance. |

| IFNG | Gastrointestinal Nematodes | SNP in exon 3 | Saanen, Anglo-Nubian | Associated with resistance. |

| SLC11A1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |

| CD14 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |

| TLRs (TLR1, 7, 8, 9) | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |

| CCL2 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| β-defensin | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| SP110 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| SPP1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| BP1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| A2M | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| ADORA3 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| CARD15 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| IRF3 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| SCART1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |

| CCR5 | This compound Arthritis Encephalitis (CAE) | g1059T mutation | Göinge goat | May influence susceptibility.[9] |

| QTL Chromosome | Trait | Goat Breed |

| 1 | IgE anti-ESP (H. contortus) | Creole |

| 3 | IgE anti-L3 (H. contortus) | Creole |

| 5 | Packed Cell Volume (PCV) | Creole |

| 6 | Bodyweight at 7 months | Creole |

| 7 | Eosinophil counts | Creole |

| 8 | Eosinophil counts | Creole |

| 9 | Packed Cell Volume (PCV) | Creole |

| 10 | IgE anti-L3 (H. contortus) | Creole |

| 14 | Eosinophil counts | Creole |

| 21 | Packed Cell Volume (PCV) | Creole |

| 22 | Faecal Egg Count (FEC) | Creole |

| 26 | Faecal Egg Count (FEC), IgE anti-ESP (H. contortus) | Creole |

Detailed Methodologies for Key Experiments

This section provides a comprehensive overview of the essential experimental protocols utilized in this compound genomics research.

DNA Extraction from Goat Blood

This protocol is a standard method for obtaining high-quality genomic DNA from whole blood samples, suitable for downstream applications such as PCR, sequencing, and genotyping.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

Absolute Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Microcentrifuge

-

Water bath or heat block

Procedure:

-

Sample Collection: Collect 5-10 mL of whole blood from the jugular vein into tubes containing an anticoagulant.

-

Red Blood Cell Lysis:

-

Transfer 1 mL of whole blood to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of cold PBS, mix by inversion, and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Discard the supernatant. Repeat this wash step twice.

-

-

White Blood Cell Lysis:

-

Resuspend the white blood cell pellet in 500 µL of Lysis Buffer.

-

Add 10 µL of Proteinase K solution and incubate at 56°C for 2-3 hours, or overnight, with occasional vortexing.

-

-

Phenol-Chloroform Extraction:

-

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.

-

Mix gently by inverting the tube for 10-15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at room temperature.

-

Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube.

-

-

Chloroform Extraction:

-

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

-

Mix gently by inverting and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 2 volumes of ice-cold absolute ethanol to the aqueous phase.

-

Mix gently by inversion until a white, stringy DNA precipitate is visible.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

-

-

DNA Washing:

-

Carefully discard the supernatant.

-

Add 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and air-dry the DNA pellet for 15-30 minutes. Do not over-dry.

-

-

DNA Resuspension:

-

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

-

Incubate at 65°C for 10 minutes to aid dissolution.

-

-

Quantification and Quality Control:

-

Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess DNA integrity by running an aliquot on a 0.8% agarose gel.

-

Genome-Wide Association Study (GWAS) Workflow in Goats

This workflow outlines the key steps involved in conducting a GWAS to identify genetic variants associated with disease susceptibility.

References

- 1. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Genotyping of Novel SNPs in BMPR1B, BMP15, and GDF9 Genes for Association with Prolificacy in Seven Indian Goat Breeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. scribd.com [scribd.com]

- 8. KEGG PATHWAY: NF-kappa B signaling pathway - Capra hircus (goat) [kegg.jp]

- 9. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PMC [pmc.ncbi.nlm.nih.gov]

role of specific genes in caprine milk production

An In-depth Technical Guide on the Role of Specific Genes in Caprine Milk Production

Introduction

Goat milk is a vital source of nutrition and economic stability in many parts of the world, prized for its unique composition, digestibility, and hypoallergenic properties compared to cow's milk. The productivity of dairy goats, encompassing milk yield and the concentration of key components like proteins and fats, is governed by a complex interplay of genetics, nutrition, and physiological state. Advances in genomics and molecular biology have enabled researchers to dissect the genetic architecture of lactation, identifying specific genes and regulatory networks that are pivotal to mammary gland development and milk synthesis.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core genes and signaling pathways that regulate this compound milk production. It details the molecular mechanisms controlling the synthesis of milk proteins and fats, summarizes quantitative data from key genetic studies, and provides detailed experimental protocols and workflows commonly employed in this field of research.

Genetic Regulation of Milk Protein Synthesis

Milk protein content is a critical determinant of the nutritional value and manufacturing properties of goat milk, particularly for cheese production. This process is predominantly controlled by a cluster of casein genes and the signaling pathways that regulate their expression.

The Casein Gene Cluster (CSN)

In goats, as in other mammals, the majority of milk protein consists of caseins. The four main casein genes—alpha-s1-casein (CSN1S1), beta-casein (CSN2), alpha-s2-casein (CSN1S2), and kappa-casein (CSN3)—are tightly linked on chromosome 6.[1] Genetic polymorphisms within these genes, especially CSN1S1 and CSN2, are known to cause significant variations in the protein composition of milk.[2][3] For instance, certain "strong" alleles of the CSN2 gene are associated with higher milk protein content, whereas "null" alleles can lead to a complete absence of the corresponding casein in milk.[3][4]

The Prolactin/JAK2/STAT5 Signaling Pathway

The expression of casein genes is primarily under the control of the hormone prolactin (PRL).[5] The binding of prolactin to its receptor (PRLR) on the surface of mammary epithelial cells triggers a signaling cascade that is essential for lactation.[6][7] This activation leads to the recruitment and phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[7][8] Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to specific DNA sequences known as gamma-interferon activation sites (GAS) in the promoter regions of casein genes, thereby initiating their transcription.[9][10] Studies have demonstrated that STAT5 directly regulates CSN1S1 transcription by binding to two distinct GAS sites in its promoter.[9][10]

Caption: Prolactin-activated STAT5 signaling pathway.

Quantitative Data on Protein-Related Gene Variants

The tables below summarize the impact of genetic polymorphisms in the CSN2 and STAT5 genes on this compound milk protein content.

Table 1: Effect of β-Casein (CSN2) Gene Variants on Protein Content

| CSN2 Variant | Effect on β-Casein Content (per allele) | Reference(s) |

|---|---|---|

| CSN2*A | High content (~5.0 g/L) | [2] |

| CSN2*C2 | Intermediate content (3.3 g/L) | [4] |

| CSN2*F1 | Intermediate content (2.7 g/L) | [4] |

| CSN2*0 / 0' | Null (Absence of β-casein) |[3][4] |

Table 2: Association of STAT5 Gene Polymorphisms with Milk Traits

| STAT5 Genotype | Milk Yield | Fat Content | Protein Content | Lactose Content |

|---|---|---|---|---|

| CC | Lower | Higher | Lower | Higher |

| CT | Higher | Lower | Intermediate | Lower |

| TT | Lower | Lower | Higher | Lower |

Data derived from a study on four goat breeds and their crossbreeds.

Genetic Regulation of Milk Fat Synthesis

Milk fat is a primary source of energy in milk and influences its sensory properties. The synthesis of fatty acids in the mammary gland is a complex metabolic process regulated by key enzymes and signaling pathways that respond to hormonal and nutritional cues.

Stearoyl-CoA Desaturase 1 (SCD1)

Stearoyl-CoA desaturase 1 (SCD1) is a rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), which are essential components of milk lipids.[11] The expression of SCD1 in mammary tissue is higher during lactation, highlighting its crucial role in milk fat production.[12] Genetic knockout of the SCD1 gene in goats has been shown to significantly decrease the percentage of fat and the level of unsaturated fatty acids in milk, confirming its central function.[13][14]

The mTOR and AMPK Signaling Pathways

The mammalian target of rapamycin (mTOR) signaling pathway is a master regulator of cell growth and metabolism, including protein and lipid synthesis.[15] In goat mammary epithelial cells, mTOR signaling is activated by amino acids, such as leucine, and growth factors like insulin.[15][16] Activated mTORC1 promotes the synthesis of milk proteins and fats.[16] Research suggests that mTOR also regulates lipid metabolism by influencing transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBF1), which controls the expression of genes involved in fatty acid synthesis, including SCD1.[11][16]

Conversely, the AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. When cellular energy is low, AMPK is activated and it inhibits anabolic processes, including lipid synthesis, partly by suppressing the mTOR pathway. Studies on SCD1-knockout goats revealed that the absence of SCD1 promoted AMPK activity and suppressed the mTORC1/p70S6K/SREBP1 pathway, leading to reduced milk lipid synthesis.[13][14]

Caption: mTOR and AMPK signaling in milk fat regulation.

Quantitative Data on Fat-Related Gene Manipulation

The following table summarizes the observed effects on milk composition in goats with a genetically engineered knockout of the SCD1 gene.

Table 3: Effects of SCD1 Gene Knockout on Milk Composition

| Parameter | Wild-Type Goats | SCD1-Knockout Goats | Outcome | Reference(s) |

|---|---|---|---|---|

| Milk Fat | Normal Levels | Reduced Percentage | SCD1 is essential for normal milk fat synthesis. | [13][14] |

| Unsaturated Fatty Acids | Normal Levels | Reduced Levels | SCD1 is the key enzyme for MUFA synthesis. | [13][14] |

| Triacylglycerols (TAG) | Normal Levels | Decreased Levels | Confirms role in lipid synthesis pathway. | [13][14] |

| Other Milk Components | Normal Levels | Unchanged | SCD1's role is specific to lipid metabolism. |[13][14] |

Methodologies for Genetic Analysis in this compound Lactation Research

Investigating the role of specific genes in milk production requires a suite of molecular biology techniques to measure gene expression, protein abundance, and gene function.

Transcriptomic Analysis: RNA-Sequencing and qRT-PCR

Transcriptomic analysis provides a snapshot of the genes being actively expressed in a tissue at a specific time.

-

RNA-Sequencing (RNA-Seq): This high-throughput method allows for the comprehensive profiling of the entire transcriptome of the mammary gland.[17][18] It is particularly useful for discovering novel genes and pathways involved in lactation and for comparing gene expression profiles across different stages, such as colostrum versus mature milk production.[19][20]

-

Quantitative Real-Time PCR (qRT-PCR): This technique is the gold standard for accurately quantifying the expression levels of specific target genes.[21][22] It is often used to validate findings from RNA-Seq experiments and to measure the expression of a smaller set of known genes. The reliability of qRT-PCR data is critically dependent on the selection of stable reference genes for normalization.[23][24]

Experimental Protocol: Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is isolated from mammary tissue or milk somatic cells using a commercial kit (e.g., Trizol reagent or RNeasy Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.[25]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Gene-specific primers are designed using software like Primer Premier to amplify a product of 100-200 bp. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.

-

qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing:

-

SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and Reverse Primers (final concentration of ~0.4 µM each)

-

cDNA template (~1 µL)

-

Nuclease-free water

-

-

Thermal Cycling: A typical protocol includes an initial denaturation step (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (e.g., 60°C for 30-60 s). A melt curve analysis is performed at the end to verify the specificity of the amplified product.[26]

-

Data Analysis: The cycle threshold (Ct) values are determined for both the target and reference genes. The relative expression of the target gene is calculated using the 2-ΔΔCt method.

Caption: Gene expression analysis workflow.

Proteomic Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is essential for confirming that changes in gene expression translate to changes in protein levels and for studying post-translational modifications, such as the phosphorylation of STAT5.[27]

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Mammary tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

-

Membrane Transfer: The separated proteins are transferred from the gel to a membrane (typically PVDF or nitrocellulose) using an electric current.[28]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-STAT5 or anti-phospho-STAT5), typically overnight at 4°C with gentle agitation.[28]

-

Secondary Antibody Incubation: After washing the membrane with TBST to remove unbound primary antibody, it is incubated for 1 hour at room temperature with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Signal Detection: The membrane is incubated with a chemiluminescent substrate, and the light emitted from the reaction is captured using an imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.

Caption: Western blot workflow for protein analysis.

Conclusion

The regulation of this compound milk production is a multifaceted process orchestrated by a suite of key genes and intricate signaling pathways. Genes within the casein cluster, along with transcription factors like STAT5, are fundamental to determining milk protein content, with their expression tightly controlled by the prolactin signaling pathway. Similarly, enzymes such as SCD1, operating within the context of the mTOR and AMPK metabolic signaling networks, are critical for defining the quantity and composition of milk fat. A thorough understanding of these molecular players, facilitated by the advanced experimental methodologies outlined in this guide, is paramount. This knowledge not only deepens our fundamental understanding of lactation biology but also provides powerful tools for developing genetic selection strategies and novel interventions to enhance the productivity and quality of goat milk, ultimately benefiting both producers and consumers.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Capture Sequencing to Explore and Map Rare Casein Variants in Goats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Review: Genetic and protein variants of milk caseins in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Goat [goatbiology.com]

- 6. Prolactin Modulates the Proliferation and Secretion of Goat Mammary Epithelial Cells via Regulating Sodium-Coupled Neutral Amino Acid Transporter 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolactin mediated intracellular signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mutation of Signal Transducer and Activator of Transcription 5 (STAT5) Binding Sites Decreases Milk Allergen αS1-Casein Content in Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutation of Signal Transducer and Activator of Transcription 5 (STAT5) Binding Sites Decreases Milk Allergen αS1-Casein Content in Goat Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR/Cas9-mediated Stearoyl-CoA Desaturase 1 (SCD1) Deficiency Affects Fatty Acid Metabolism in Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Knockout of Stearoyl-CoA Desaturase 1 Decreased Milk Fat and Unsaturated Fatty Acid Contents of the Goat Model Generated by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Microproteomic-Based Analysis of the Goat Milk Protein Synthesis Network and Casein Production Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leucine-Mediated SLC7A5 Promotes Milk Protein and Milk Fat Synthesis through mTOR Signaling Pathway in Goat Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptomic analysis of mammary gland tissues in lactating and non-lactating dairy goats reveals miRNA-mediated regulation of lactation, involution, and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptomic analysis reveals molecular insights into lactation dynamics in Jakhrana goat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reference Gene Screening for Analyzing Gene Expression Across Goat Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of internal reference genes for quantitative expression analysis by real-time reverse transcription-PCR in somatic cells from goat milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reference Genes Selection for Quantitative Real-Time PCR Using RankAggreg Method in Different Tissues of Capra hircus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An Event-Specific Real-Time PCR Method for Measuring Transgenic Lysozyme Goat Content in Trace Samples [mdpi.com]

- 26. Genome-Wide Identification of Reference Genes for Reverse-Transcription Quantitative PCR in Goat Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Growth hormone increases Stat5 and Stat1 expression in lactating goat mammary gland: a specific effect compared to milking frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

Unveiling a New Threat: Technical Deep-Dive into the Discovery of Novel Caprine Bocaparvovirus

For Immediate Release

A groundbreaking study has identified a novel bocaparvovirus in goats (Caprine Bocaparvovirus), potentially linking the virus to enteric diseases in these animals. This discovery, spearheaded by researchers in China, marks the first instance of a bocaparvovirus being detected in this compound species and opens new avenues for research into the epidemiology, pathogenesis, and cross-species transmission of this viral genus.

This technical guide provides an in-depth analysis of the discovery, genomic characterization, and phylogenetic placement of the novel this compound bocaparvovirus, designated as CapBOV-SWUN. The findings are of significant interest to virologists, veterinarians, and public health professionals, offering crucial insights into the evolving landscape of animal parvoviruses.

Executive Summary

In May 2023, an outbreak of severe diarrhea on a goat farm in Sichuan Province, China, prompted an etiological investigation.[1][2] Initial screenings for common enteric pathogens proved inconclusive, leading researchers to employ metagenomic sequencing of fecal samples.[1][2] This unbiased approach led to the identification of a novel bocaparvovirus. Subsequent molecular and phylogenetic analyses have confirmed its unique genetic makeup and its relationship to other bocaparvoviruses, particularly those found in wild animals. This report details the methodologies employed in this discovery and presents the key genomic and epidemiological data.

Genomic Characteristics of this compound Bocaparvovirus (CapBOV-SWUN)

The complete coding sequence of the CapBOV-SWUN strain was successfully amplified and sequenced. The genome is a single-stranded DNA molecule, characteristic of the Parvoviridae family. Key quantitative data related to the genome and its encoded proteins are summarized below.

| Genomic Feature | Value | Reference Strain for Comparison |

| Full Genome Length | 5,351 bp | ECBOV-tdf70 |

| Overall Nucleotide Identity | 87.77% | ECBOV-tdf70 |

| NS1 Protein Nucleotide Identity | 90.8% | ECBOV-tdf70 |

| NS1 Protein Amino Acid Identity | 91.2% | ECBOV-tdf70 |

| NP1 Protein Nucleotide Identity | 89.9% | ECBOV-tdf70 |

| NP1 Protein Amino Acid Identity | 88.8% | ECBOV-tdf70 |

| VP1 Protein Nucleotide Identity | 81.6% | ECBOV-tdf70 |

| VP1 Protein Amino Acid Identity | 80.1% | ECBOV-tdf70 |

Table 1: Genomic and Proteomic Sequence Identity of CapBOV-SWUN compared to ECBOV-tdf70.[2][3]

The high degree of amino acid identity of the non-structural protein 1 (NS1), exceeding 85%, suggests that CapBOV-SWUN and ECBOV-tdf70 belong to the same species according to the criteria set by the International Committee on Taxonomy of Viruses (ICTV).[1][2]

Experimental Protocols

The discovery and characterization of CapBOV-SWUN involved a multi-step experimental workflow.

Sample Collection and Initial Screening

Fecal samples were collected from goats exhibiting clinical signs of diarrhea.[2] Initial diagnostics were performed to rule out common this compound enteric pathogens, including this compound kobuvirus, this compound enterovirus, this compound astrovirus, and Bopivirus.[1][2] The low positivity or absence of these agents necessitated a broader investigative approach.[1][2]

Metagenomic Sequencing and Virus Discovery

To identify the unknown etiological agent, total viral DNA was extracted from the fecal samples. This was followed by the construction of a DNA library and high-throughput sequencing.[1] Bioinformatic analysis of the sequencing data revealed a DNA fragment of 1,832 base pairs showing homology to the genus Bocaparvovirus.[1][2]

Genome Amplification and Sequencing

Based on the sequence of the related ECBOV-tdf70 strain, six pairs of primers were designed to amplify the entire genome of the novel virus through polymerase chain reaction (PCR).[2][3] The resulting PCR products were sequenced and assembled to obtain the complete coding sequence of CapBOV-SWUN.[2]

Phylogenetic Analysis

The full genome sequence and the sequences of the NS1 and VP1 genes were used to construct phylogenetic trees.[4] This analysis was performed to determine the evolutionary relationship of CapBOV-SWUN with other members of the Bocaparvovirus genus. The results indicated a close relationship with ECBOV-tdf70, a strain previously identified in wild animals.[1][2]

Visualizing the Discovery and Analysis Workflow

The following diagrams illustrate the key experimental and analytical processes employed in the discovery and characterization of the novel this compound bocaparvovirus.

Caption: Experimental workflow for the discovery and characterization of this compound Bocaparvovirus SWUN.

Phylogenetic Relationships

The phylogenetic analysis revealed a close evolutionary relationship between the newly discovered CapBOV-SWUN and the ECBOV-tdf70 strain, which was originally isolated from a wild animal. This suggests a potential for interspecies transmission between wildlife and domestic goats.

Caption: Simplified phylogenetic relationship of CapBOV-SWUN.

Implications for Animal Health and Drug Development

The discovery of this novel bocaparvovirus in goats has several important implications:

-

Etiology of Enteric Disease: CapBOV-SWUN is a potential causative agent of diarrhea in goats, a previously unrecognized pathogen in this species.[1] Further research is needed to definitively establish its pathogenicity.[2]

-

Cross-Species Transmission: The close genetic relationship with a virus from a wild animal highlights the potential for viral spillover between wildlife and livestock populations.[1][2] This underscores the importance of a "One Health" approach to disease surveillance.

-

Diagnostic Development: The genomic data from CapBOV-SWUN will be crucial for the development of specific diagnostic assays to screen goat populations for this virus.[1]

-

Vaccine and Antiviral Research: The characterization of the viral proteins, particularly the capsid protein VP1, provides potential targets for the development of vaccines and antiviral therapies to protect goat herds.[1]

Conclusion

The identification and genomic characterization of this compound Bocaparvovirus SWUN represent a significant advancement in veterinary virology. This discovery not only expands our understanding of the host range of bocaparvoviruses but also raises important questions about their role in animal health and the potential for zoonotic transmission. Continued surveillance and research are essential to mitigate the potential impact of this emerging virus on the goat industry and to safeguard animal and public health.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Novel Bocaparvovirus identified in goats identified in China | KeAi Publishing [keaipublishing.com]